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bicyclo[2.1.1]hexan-2-ol

Cat. No.: B6249926
CAS No.: 5062-80-6
M. Wt: 98.1
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Description

Significance of Bicyclo[2.1.1]hexane Scaffolds in Modern Organic Chemistry

The bicyclo[2.1.1]hexane (BCH) framework is a cornerstone of modern organic chemistry, prized for its distinct three-dimensional structure. enamine.net This scaffold is increasingly recognized for its ability to impart valuable properties to molecules, particularly in the development of novel therapeutics and agrochemicals. enamine.netnih.gov

Bicyclo[2.1.1]hexane scaffolds serve as exceptional three-dimensional building blocks that enable the creation of molecularly complex and sp³-rich compounds. enamine.netnih.govnih.gov The rigid, non-planar structure of the bicyclo[2.1.1]hexane core offers a level of conformational constraint that is highly sought after in drug design. This rigidity can lead to improved binding affinity and selectivity for biological targets. The defined spatial arrangement of substituents on the bicyclo[2.1.1]hexane framework allows for precise control over the three-dimensional shape of a molecule, a critical factor in molecular recognition. enamine.netnih.gov The use of these scaffolds helps to expand the available chemical space for drug discovery, moving away from the predominantly flat structures of many existing pharmaceuticals. acs.org

One of the most significant applications of the bicyclo[2.1.1]hexane scaffold is its use as a bioisostere for aromatic rings, particularly ortho- and meta-substituted benzene (B151609) rings. enamine.netnih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The replacement of a flat aromatic ring with a three-dimensional, saturated bicyclo[2.1.1]hexane analog can lead to significant improvements in a molecule's physicochemical properties. nih.gov

These improvements often include:

Enhanced Solubility: The introduction of a non-planar, saturated scaffold can disrupt crystal packing and increase a molecule's solubility in aqueous media. nih.gov

Improved Metabolic Stability: Replacing an aromatic ring, which can be susceptible to metabolic oxidation, with a saturated bicyclo[2.1.1]hexane core can block these metabolic pathways, leading to a longer biological half-life. enamine.netnih.gov

Favorable Lipophilicity: The substitution can modulate the lipophilicity of a compound, which is a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The geometric parameters of disubstituted bicyclo[2.1.1]hexanes, such as the distance and angles between substituents, can closely mimic those of ortho- and meta-substituted benzenes, allowing them to fit into the same biological binding sites. nih.govnih.gov This has been successfully demonstrated in the development of analogs of existing drugs and agrochemicals with improved properties. nih.govnih.gov

Historical Context and Evolution of Research on the Bicyclo[2.1.1]hexane Framework

The study of bicyclo[2.1.1]hexane derivatives dates back to the mid-20th century, with early work focusing on the synthesis and understanding the fundamental properties of this strained ring system. acs.org Initial synthetic routes were often multi-step and low-yielding, limiting the widespread use of this scaffold.

A significant advancement in the field has been the development of more efficient and versatile synthetic methodologies. These include:

Intramolecular [2+2] Cycloadditions: This photochemical approach involves the cyclization of 1,5-dienes to form the bicyclo[2.1.1]hexane core. nih.govchemrxiv.orgrsc.org

Intermolecular Cycloadditions: Reactions between bicyclo[1.1.0]butanes and alkenes have emerged as a powerful tool for constructing the bicyclo[2.1.1]hexane skeleton. acs.orgresearchgate.net

Molecular Rearrangements: Pinacol-type rearrangements have been employed to synthesize substituted bicyclo[2.1.1]hexan-2-ones, which are valuable precursors to other derivatives. nih.govacs.org

Catalytic Methods: The use of various catalysts, including those based on samarium, gold, and copper, has enabled the development of novel and efficient synthetic routes. acs.orgmanchester.ac.ukresearchgate.net

The evolution of these synthetic strategies has made a wider range of substituted bicyclo[2.1.1]hexane building blocks, including bicyclo[2.1.1]hexan-2-ol and its derivatives, more accessible for research and development. chemrxiv.orgresearchgate.netrsc.orgresearchgate.net This has fueled the recent surge in interest in their application as bioisosteres and three-dimensional scaffolds. manchester.ac.ukresearchgate.net

Structural Peculiarities and Intrinsic Strain Energy of Bicyclo[2.1.1]hexanes Relevant to Reactivity

The bicyclo[2.1.1]hexane framework is characterized by significant ring strain, which is a key determinant of its reactivity. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry and the eclipsing interactions between hydrogens on the bridges. The strain energy of the parent bicyclo[2.1.1]hexane is approximately 40.8 kcal/mol.

This high strain energy makes the bicyclo[2.1.1]hexane system susceptible to ring-opening reactions under certain conditions. However, the framework is also kinetically stable, allowing for its incorporation into more complex molecules. The reactivity of substituted bicyclo[2.1.1]hexanes, such as this compound, is influenced by the position of the substituent. For example, the solvolysis of bicyclo[2.1.1]hex-2-yl sulfonates proceeds with the participation of the bicyclic framework, leading to rearranged products. scispace.com The unique electronic and steric environment of the hydroxyl group in this compound dictates its reactivity in subsequent transformations.

Interactive Data Table: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₀O
Molecular Weight98.14 g/mol
AppearanceWhite solid rsc.org

Interactive Data Table: Spectroscopic Data of a Derivative

Below is a table summarizing the nuclear magnetic resonance (NMR) data for 1-phenylthis compound, a derivative of the title compound.

NucleusChemical Shift (δ) in ppm
¹H NMR7.40 – 7.14 (m, 5H), 4.30 (dt, J = 7.3, 1.8 Hz, 1H), 2.47 (tt, J = 3.1, 1.5 Hz, 1H), 2.27 (dddd, J = 11.5, 7.3, 2.6, 1.5 Hz, 1H), 1.98 (dd, J = 9.5, 6.7 Hz, 1H), 1.87 – 1.69 (m, 3H), 1.65 – 1.50 (m, 2H) rsc.org
¹³C NMR141.92, 128.40, 126.48, 126.29, 76.05, 59.18, 43.80, 39.28, 37.51, 35.03 rsc.org

Properties

CAS No.

5062-80-6

Molecular Formula

C6H10O

Molecular Weight

98.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 2.1.1 Hexan 2 Ol and Its Derivatives

Strategies for the Construction of the Bicyclo[2.1.1]hexane Core

The synthesis of the strained bicyclo[2.1.1]hexane skeleton is primarily achieved through two powerful strategies: photochemical [2+2] cycloadditions and reductive cyclization reactions. These methods provide access to a variety of substituted bicyclo[2.1.1]hexane derivatives, which can be further elaborated to introduce the desired alcohol functionality.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloaddition is a cornerstone in the synthesis of the bicyclo[2.1.1]hexane core. This approach typically involves the intramolecular cyclization of a 1,5-diene precursor upon irradiation with light, leading to the formation of the characteristic cyclobutane (B1203170) ring of the bicyclic system.

The intramolecular crossed [2+2] photocycloaddition of 1,5-dienes is a prominent and effective strategy for constructing the bicyclo[2.1.1]hexane skeleton. This reaction proceeds through the formation of two new carbon-carbon bonds to create the bicyclic framework. The regioselectivity of this reaction is often governed by the "rule of five," which favors the formation of a five-membered ring in the diradical intermediate, leading to the desired "crossed" bicyclo[2.1.1]hexane product over the "straight" bicyclo[2.2.0]hexane isomer. acs.org

Early iterations of this method often required high-energy ultraviolet (UV) light, which could present scalability and technical challenges. However, recent advancements have shifted towards milder and more practical visible-light-mediated approaches. For instance, the intramolecular [2+2] photocycloaddition of dioxenone-containing substrates has been shown to yield the bicyclo[2.1.1]hexane core. acs.orgnih.gov The photolysis of an unsubstituted alkene tethered to a dioxenone chromophore resulted in the formation of the desired crossed cycloadduct. acs.orgnih.gov

The substitution pattern on the 1,5-diene precursor is a critical factor that dictates the regiochemical outcome of the cycloaddition, allowing for controlled placement of functional groups on the resulting bicyclic product. While unsubstituted olefins often yield the desired bicyclo[2.1.1]hexanes, certain functionalized alkenes can exhibit a reversal of regioselectivity, leading to the formation of bicyclo[2.2.0]hexane structures. acs.org

The advent of visible-light photocatalysis has revolutionized the synthesis of bicyclo[2.1.1]hexanes, offering milder reaction conditions and broader functional group tolerance. These methods often employ photocatalysts, such as iridium complexes, to facilitate the [2+2] cycloaddition under visible light irradiation. chemistryviews.org

A notable example is the intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives, which provides bicyclo[2.1.1]hexanes in excellent yields through triplet energy transfer from an iridium photocatalyst. organic-chemistry.orgnih.govacs.org This method has proven effective for a range of substrates with various alkyl and aromatic substituents and is scalable. organic-chemistry.org The reaction is typically performed under irradiation with a 414 nm LED in a solvent like acetone. chemistryviews.orgorganic-chemistry.org The proposed mechanism involves the photoexcitation of the iridium catalyst, followed by energy transfer to the diene, which then forms a diradical intermediate that cyclizes to the bicyclo[2.1.1]hexane product. rsc.orgthieme-connect.de

Another innovative approach is the photocatalytic [2+2] cycloaddition of 1,5-hexadienes, which provides access to polysubstituted bicyclo[2.1.1]hexanes with diverse substitution patterns. rsc.orgthieme-connect.de This strategy has been shown to generate structures that can serve as bioisosteres for ortho-, meta-, and polysubstituted benzenes. rsc.org

Starting MaterialPhotocatalyst/ConditionsProduct TypeYield
Styrene derivativesIr(dFCF3ppy)2(dtbbpy)PF6, LED (414 nm)Bicyclo[2.1.1]hexanes61%-quantitative
1,5-HexadienesVisible light, photosensitizerPolysubstituted bicyclo[2.1.1]hexanesGood
Bicyclic aza-arenes and Bicyclo[1.1.0]butanesPhotoredox sensitizer (B1316253), visible lightSubstituted bicyclo[2.1.1]hexanesGood

This table summarizes various visible light-driven approaches to bicyclo[2.1.1]hexane derivatives.

Furthermore, dearomative [2π+2σ] photocycloaddition of bicyclic aza-arenes and bicyclo[1.1.0]butanes under visible light using a photoredox sensitizer has been developed to produce substituted bicyclo[2.1.1]hexanes in good yields.

Achieving stereocontrol in the synthesis of bicyclo[2.1.1]hexane derivatives is crucial, particularly for applications in medicinal chemistry where chirality can significantly impact biological activity. chemrxiv.org Enantioselective [2+2] photocycloadditions have emerged as a powerful tool to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes.

These strategies often employ a chiral Lewis acid catalyst that can control the stereochemical outcome of the cycloaddition. A recently developed method utilizes a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition of α,β-unsaturated acyl pyrazoles to afford enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes in high yield and enantioselectivity. chemrxiv.org The reaction is catalyzed by a rhodium-based Lewis acid under irradiation. chemrxiv.org The choice of the pyrazole (B372694) coordinating group was found to be critical, with the introduction of two phenyl rings on the pyrazole affording the product in 97% yield and 98:2 enantiomeric ratio. chemrxiv.org

Another approach involves a dual catalyst system with a photosensitizer and a chiral Sc(III) complex for the asymmetric intramolecular [2+2] photocycloaddition of azaarene-functionalized substrates. acs.orgnih.gov This method allows for the synthesis of enantioenriched azabicyclo[2.1.1]hexanes with high enantiomeric excess. acs.orgnih.gov

Reductive Cyclization Reactions

Reductive cyclization reactions, particularly those mediated by samarium(II) iodide (SmI2), offer a powerful alternative for the construction of the bicyclo[2.1.1]hexane core. SmI2 is a potent single-electron transfer reagent that can facilitate the formation of bicyclic systems through the generation of radical intermediates.

A key strategy involves the SmI2-mediated transannular pinacol (B44631) coupling of cyclobutanedione derivatives. chemistryviews.org This reaction proceeds through a ketyl radical intermediate to form a vicinal diol with a bicyclo[2.1.1]hexane core. nih.govacs.org The resulting diol can then undergo an acid-catalyzed pinacol rearrangement to yield 1-substituted bicyclo[2.1.1]hexan-2-ones, which are versatile intermediates for further functionalization. chemistryviews.orgnih.govacs.org

The process begins with the bidentate coordination of SmI2 to both ketone groups of the cyclobutanedione, followed by an inner-sphere single-electron reduction to generate a ketyl radical intermediate. acs.org Intramolecular cyclization of this nucleophilic ketyl radical anion onto the other ketone produces an alkoxy radical, which undergoes a second single-electron reduction. acs.org Protonation of the resulting species yields the vicinal diol. acs.org This two-step sequence of SmI2-mediated pinacol coupling followed by acid-catalyzed pinacol rearrangement provides a robust method for preparing a diverse range of 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.govacs.orgnih.govntu.edu.tw

More recently, SmI2-mediated reductive cyclization reactions have been employed for the synthesis of 2-substituted bicyclo[2.1.1]hexan-1-ols, which can serve as analogs of ortho-phenolic derivatives. researchgate.net The synthetic utility of this methodology has been demonstrated by the preparation of several saturated analogs of pharmaceutically relevant compounds. researchgate.net

PrecursorReagentKey IntermediateFinal Product
Cyclobutanedione derivativesSamarium(II) Iodide (SmI2)Vicinal diol with bicyclo[2.1.1]hexane core1-Substituted bicyclo[2.1.1]hexan-2-ones
Cyclobutanones with pendant olefinsSamarium(II) Iodide (SmI2)Ketyl radical2-Substituted bicyclo[2.1.1]hexan-1-ols

This table highlights the use of samarium(II) iodide in the synthesis of bicyclo[2.1.1]hexan-2-ol derivatives. chemistryviews.orgnih.govacs.orgresearchgate.net

Sequential Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement

A notable two-step methodology for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones, which are precursors to this compound, involves a sequential samarium(II) iodide (SmI2)-mediated transannular pinacol coupling followed by an acid-catalyzed pinacol rearrangement. nih.govacs.orgnih.govchemistryviews.org This approach commences with cyclobutanedione derivatives, which can be prepared from commercially available 3-oxocyclobutane-1-carboxylic acid. acs.orgchemistryviews.org

The first step is a reductive homocoupling of the dione, mediated by SmI2, to generate a vicinal diol with the bicyclo[2.1.1]hexane core. nih.gov This transannular pinacol coupling proceeds through the formation of ketyl radical intermediates that couple to form the carbon-carbon bond, yielding the bicyclic 1,2-diol. nih.govorganic-chemistry.org The subsequent step is the pinacol rearrangement of this diol, which is catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH). nih.govacs.orgchemistryviews.org In this rearrangement, one of the hydroxyl groups is protonated and eliminated as water, forming a carbocation. A subsequent 1,2-alkyl shift leads to the formation of the more stable ketone, yielding a 1-substituted bicyclo[2.1.1]hexan-2-one. nih.govwikipedia.org

The substrate scope for this two-step process has been investigated, with findings indicating that cyclobutanediones bearing electron-withdrawing groups on an aryl substituent are relatively poor substrates. nih.gov Conversely, those with electron-donating groups or aliphatic substituents provide the corresponding bicyclic ketones in moderate to good yields. nih.gov This methodology has been shown to be scalable, demonstrating its practical utility for synthesizing these valuable intermediates. nih.govacs.org

EntryDione Substituent (R)ProductYield (%)
1Phenyl1-Phenylbicyclo[2.1.1]hexan-2-one75
24-Fluorophenyl1-(4-Fluorophenyl)bicyclo[2.1.1]hexan-2-one45
34-Methoxyphenyl1-(4-Methoxyphenyl)bicyclo[2.1.1]hexan-2-one80
42-Thienyl1-(2-Thienyl)bicyclo[2.1.1]hexan-2-one55
5Cyclohexyl1-Cyclohexylbicyclo[2.1.1]hexan-2-one68

Table 1: Selected examples of 1-substituted bicyclo[2.1.1]hexan-2-ones synthesized via sequential pinacol coupling and rearrangement. Data compiled from nih.gov.

Cycloaddition Reactions of Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile building blocks for the construction of bicyclo[2.1.1]hexane skeletons due to their high ring strain energy. chinesechemsoc.orgrsc.org

The formal [2π + 2σ] cycloaddition of BCBs with alkenes is an atom-economical approach to construct the bicyclo[2.1.1]hexane framework. rsc.orgnih.gov This reaction involves the cleavage of the central C-C σ-bond of the BCB and its subsequent addition across a π-system. Various strategies have been developed to activate the BCB for this cycloaddition, including thermal methods, energy transfer, and photocatalysis. rsc.orgnih.gov

One approach involves a hexafluoroisopropanol (HFIP)-promoted formal [2π + 2σ] cycloaddition of BCBs with α-cyano chalcones. rsc.orgrsc.org In this metal-free method, HFIP is proposed to act as a hydrogen-bond donor, activating the substrates and stabilizing the carbocation intermediates. rsc.orgrsc.org This reaction proceeds under mild conditions with good functional group tolerance and high diastereoselectivity. rsc.org

Another strategy utilizes energy transfer to initiate the cycloaddition. nih.gov Sensitization of a BCB can generate a diradical intermediate, which is then trapped by an alkene in a stepwise manner to form the bicyclo[2.1.1]hexane product. nih.gov Additionally, photocatalytic oxidative activation of BCBs using a strongly oxidizing acridinium (B8443388) organophotocatalyst has been shown to facilitate their [2σ + 2π] cycloaddition with alkenes. diva-portal.org

The development of asymmetric cycloadditions of BCBs is crucial for accessing enantioenriched bicyclo[2.1.1]hexane derivatives. Lewis acid catalysis has emerged as a powerful tool in this regard. chinesechemsoc.orgacs.org Chiral Lewis acids can activate either the BCB or the 2π-synthon, enabling facial differentiation and leading to enantioselective product formation.

For instance, the first Lewis acid-catalyzed cycloadditions with BCBs were demonstrated using Ga(OTf)3 for the (3+2) cycloaddition between N-aryl imines and BCB esters to produce aza-bicyclo[2.1.1]hexanes. chinesechemsoc.org More relevant to the all-carbon bicyclo[2.1.1]hexane core, chiral Lewis acid-catalyzed asymmetric [2σ + 2π] cycloadditions have been developed. One such system employs a chiral Lewis acid to activate BCB ketone complexes for reaction with electron-rich alkenes like vinyl azido (B1232118) and diazo compounds. acs.orgacs.org This method allows for the synthesis of chiral bicyclo[2.1.1]hexane scaffolds containing multiple quaternary carbon centers with high yields and excellent enantioselectivities. acs.org

Catalytic systems combining Cu(OTf)2 with indane-derived bisoxazoline (Box) ligands have also been successfully applied to the enantioselective (3+2) cycloadditions of acyl pyrazole-decorated BCBs with electron-deficient olefins. chinesechemsoc.org Furthermore, Sc(OTf)3 has been used to catalyze the formal [2π + 2σ] reaction of BCB esters with 1,1,2-trisubstituted alkenes, generating highly substituted bicyclo[2.1.1]hexanes. chemrxiv.org

Catalyst SystemAlkene PartnerProduct Typeee (%)
Chiral Sc-complexVinyl Azideα-chiral tertiary azido BCH>99
Chiral Cu(OTf)2-BoxCoumarinAll-carbon BCHup to 96
Sc(OTf)33-benzylideneindoline-2-thioneSpirocyclic BCHN/A (racemic)

Table 2: Examples of Lewis acid-catalyzed asymmetric cycloadditions for the synthesis of bicyclo[2.1.1]hexane (BCH) derivatives. Data compiled from chinesechemsoc.orgacs.orgchemrxiv.org.

Skeletal Editing and Rearrangement-Based Syntheses

Skeletal editing has recently emerged as a powerful strategy for modifying core scaffolds, allowing for the efficient exploration of chemical space without the need for de novo synthesis. escholarship.orgrsc.org This approach involves the precise insertion, deletion, or rearrangement of atoms within a molecular framework. rsc.org

In the context of related bicyclic systems, a "scaffold hop" from azabicyclo[2.1.1]hexanes (aza-BCHs) to bicyclo[1.1.1]pentanes (BCPs) has been achieved through a nitrogen-deleting skeletal edit. escholarship.orgvapourtec.comnih.gov This transformation highlights the potential of skeletal editing to interconvert between different classes of pharmaceutically relevant scaffolds. While this specific example leads away from the bicyclo[2.1.1]hexane core, the underlying principles of skeletal editing could potentially be applied to modify the bicyclo[2.1.1]hexane skeleton itself.

Rearrangement reactions are also a cornerstone of synthetic strategies for accessing the bicyclo[2.1.1]hexane core. The aforementioned acid-catalyzed pinacol rearrangement is a prime example of a rearrangement-based synthesis that constructs the bicyclo[2.1.1]hexanone skeleton from a bicyclic diol. nih.gov Another relevant transformation is the photochemical Wolff rearrangement of a diazoketone derived from norbornanone, which can be used to prepare bicyclo[2.1.1]hexane carboxylic acid intermediates on a gram scale. nih.gov These intermediates are valuable for further functionalization.

Functionalization and Derivatization Strategies

C-H Functionalization Approaches

Direct C-H functionalization is a highly efficient and atom-economical strategy for elaborating molecular scaffolds, avoiding the need for pre-functionalized starting materials. nih.govrsc.org This approach has been successfully applied to the bicyclo[2.1.1]hexane system.

One significant advancement is the iridium-catalyzed borylation of the bridgehead tertiary C-H bonds of bicyclo[2.1.1]hexanes. chemrxiv.org This reaction is highly selective for the bridgehead position and is compatible with a wide range of functional groups, providing a direct route to valuable boronic ester derivatives that can be used in subsequent cross-coupling reactions. chemrxiv.org

Reagent/CatalystDirecting GroupC-H Position FunctionalizedProduct
Ir-catalyst, B2pin2NoneBridgehead (C1/C4)Bridgehead boronic ester
Pd(OAc)2, Aryl-I8-aminoisoquinoline (B1282671)C55-Aryl-bicyclo[2.1.1]hexane

Table 3: C-H functionalization strategies for bicyclo[2.1.1]hexane derivatives. Data compiled from nih.govchemrxiv.org.

Bridge Functionalization Techniques

Functionalization of the bridge positions (C5 and C6) of the bicyclo[2.1.1]hexane scaffold is synthetically challenging but offers access to novel molecular geometries that are not accessible with standard aromatic motifs. rsc.org Recent strategies have moved beyond traditional bridgehead functionalization to selectively introduce substituents onto the bridge itself.

One prominent strategy involves the application of C–H functionalization logic. This approach has been used to develop scalable routes to 2,5-disubstituted bicyclo[2.1.1]hexanes, which can serve as rigid mimics of 1,3-disubstituted cyclopentanes, another common feature in drug molecules. rsc.org This method allows for the synthesis of both syn- and anti-diastereomers, providing defined exit vectors for molecular design. rsc.org

Photocatalytic cycloadditions have also emerged as a powerful tool. A visible light-mediated photocatalytic [2+2] cycloaddition of 1,5-hexadienes provides a unified and flexible route to bicyclo[2.1.1]hexanes with diverse substitution patterns. nih.gov By carefully designing the 1,5-hexadiene (B165246) precursor, it is possible to predictably install substituents at the bridge positions, including alcohol and ester functional groups. nih.gov This method has been used to prepare 1,2-disubstituted, 1,2,4-trisubstituted, and 1,3,4-trisubstituted bicyclo[2.1.1]hexanes where one of the substituents is located on a bridge carbon. nih.gov

In the case of heteroatom-containing derivatives, nucleophilic displacement reactions have been successfully employed. For the 2-azabicyclo[2.1.1]hexane system, a close analog, various functional groups (fluoro, acetoxy, hydroxy, azido, etc.) can be introduced at the C5/C6 anti-positions by displacing bromo substituents. nih.gov These reactions are sensitive to solvent and the choice of metal salt, with higher yields generally observed in DMSO. nih.gov

Conversion from Related Ketones (e.g., Bicyclo[2.1.1]hexan-2-one)

A common and effective route to this compound and its derivatives is the reduction of the corresponding ketone, bicyclo[2.1.1]hexan-2-one. This ketone serves as a versatile intermediate that can be synthesized through various methods, including intramolecular [2+2] photocycloaddition reactions or a two-step sequence involving a samarium(II) iodide-mediated transannular pinacol coupling followed by an acid-catalyzed pinacol rearrangement. acs.orgnih.gov

Once the bicyclo[2.1.1]hexan-2-one core is established, the ketone can be readily reduced to the corresponding secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this transformation, typically affording high yields of the alcohol product. acs.org This reduction is a key step in the synthesis of more complex molecules, such as in the creation of sp³-rich analogs of the antiparasitic drug nitazoxanide (B1678950), where the ketone was reduced and subsequently acetylated. acs.orgchemistryviews.org

The following table summarizes representative examples of the reduction of substituted bicyclo[2.1.1]hexan-2-ones to their corresponding alcohol derivatives.

Starting KetoneReducing AgentSolventProductYield
1-phenylbicyclo[2.1.1]hexan-2-oneNaBH₄Methanol1-phenylthis compoundQuantitative
1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-oneNaBH₄Methanol1-(4-bromophenyl)this compound90%
1-(p-tolyl)bicyclo[2.1.1]hexan-2-oneNaBH₄Methanol1-(p-tolyl)this compound93%

This data is compiled from supporting information for the synthesis of novel bicyclo[2.1.1]hexane modules.

Introduction of Heteroatoms into the Bicyclic Scaffold (e.g., 2-oxabicyclo[2.1.1]hexanes)

Incorporating heteroatoms such as oxygen or nitrogen into the bicyclic framework creates scaffolds like 2-oxabicyclo[2.1.1]hexanes and 2-azabicyclo[2.1.1]hexanes. These modifications can enhance properties like aqueous solubility and metabolic stability, making them highly desirable in medicinal chemistry. escholarship.org

Recent advancements have focused on cycloaddition reactions involving highly strained bicyclo[1.1.0]butanes (BCBs). One such method is a photocatalytic [2π + 2σ] cycloaddition between BCBs and aldehydes, enabled by cobalt under visible light, to construct the 2-oxabicyclo[2.1.1]hexane core with good to excellent yields. Another strategy utilizes visible-light-induced triplet energy transfer catalysis for the reaction between BCBs and benzoylformate esters to access polysubstituted 2-oxabicyclo[2.1.1]hexanes in a single step. chemrxiv.org

For the synthesis of nitrogen-containing analogs, the [2π + 2σ] cycloaddition between BCBs and imines has been developed. escholarship.org Copper catalysis has been shown to be effective in promoting this transformation, and the use of specific chiral ligands can achieve high levels of enantioselectivity, providing access to chiral 2-azabicyclo[2.1.1]hexanes. escholarship.org These methods represent state-of-the-art approaches to heteroatom-containing bicyclic scaffolds.

The following table highlights some of these advanced methodologies.

Target ScaffoldMethodReactantsCatalyst/Conditions
2-oxabicyclo[2.1.1]hexanesPhotocatalytic [2π + 2σ] cycloadditionBicyclo[1.1.0]butanes and aldehydesCobalt / Visible Light
Polysubstituted 2-oxabicyclo[2.1.1]hexanes[2π + 2σ] photocycloadditionBicyclo[1.1.0]butanes and benzoylformate estersVisible-light-induced triplet energy transfer
Chiral 2-azabicyclo[2.1.1]hexanesEnantioselective [2π + 2σ] cycloadditionBicyclo[1.1.0]butanes and iminesCu(OTf)₂ / 8-quinolinyl-oxazoline ligands

Reactivity and Mechanistic Investigations of Bicyclo 2.1.1 Hexan 2 Ol Derivatives

Stereoselective Transformations

The rigid structure of the bicyclo[2.1.1]hexane system allows for the detailed investigation of factors controlling stereoselectivity in reactions at the C2 position. The two faces of the carbonyl group in bicyclo[2.1.1]hexan-2-one are in a nearly identical steric environment, making it an excellent model for probing subtle electronic effects.

Hydride Reduction of Bicyclo[2.1.1]hexan-2-ones and π-Facial Selectivity

The reduction of bicyclo[2.1.1]hexan-2-ones to the corresponding bicyclo[2.1.1]hexan-2-ols is a key reaction for studying π-facial selectivity, which refers to the preferential attack of a reagent on one of the two faces of a planar system. In the case of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, hydride reagents can attack the carbonyl group from either the syn face (the same side as the C5-C6 bridge) or the anti face (the opposite side). core.ac.uk

Studies on the hydride reduction of these ketones reveal that the stereochemical outcome is influenced by the nature of the substituent at the remote C5 position. core.ac.uk The diastereomeric products, the (E)-alcohol resulting from syn attack and the (Z)-alcohol from anti attack, are formed in varying ratios depending on the electronic properties of this remote group.

Table 1: Stereoselectivity in the Hydride Reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones. core.ac.uk
Substituent (R) at C5% (E)-alcohol (syn-attack)% (Z)-alcohol (anti-attack)
CN75%25%
COOMe66%34%
CH₂OH48%52%
CH₂CH₃47%53%

Influence of Remote Electronic Effects on Stereochemical Outcome

The 5-exo-substituted-bicyclo[2.1.1]hexan-2-one system is a well-suited probe for investigating long-range electronic effects on π-facial selectivity, as the steric environment around the carbonyl group is largely unbiased. core.ac.ukias.ac.in The experimental data from hydride reductions demonstrate that distal substituents can significantly influence the stereochemical outcome of nucleophilic additions. core.ac.uk

Electron-withdrawing groups, such as cyano (CN) and ester (COOMe), at the C5 position show a preference for syn-face attack by the hydride reagent. core.ac.uk This preference, however, is less pronounced in the bicyclo[2.1.1]hexane system compared to analogous systems like norbornane. core.ac.uk Conversely, groups that are less electron-withdrawing or slightly donating, such as hydroxymethyl (CH₂OH) and ethyl (CH₂CH₃), lead to a slight preference for anti-face attack. core.ac.uk These findings highlight that long-range electronic effects, transmitted through the rigid sigma framework of the molecule, can play a crucial role in determining the direction of nucleophilic attack, sometimes overriding subtle steric factors. core.ac.uk

Rearrangement Reactions

The inherent ring strain in the bicyclo[2.1.1]hexane skeleton makes its derivatives prone to a variety of rearrangement reactions, often leading to the formation of more stable carbocyclic systems. These reactions are frequently mediated by the formation of carbocation intermediates.

Pinacol (B44631) Rearrangements in Bicyclo[2.1.1]hexane Synthesis

The pinacol rearrangement has been effectively utilized as a key step in the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.gov A powerful two-step sequence begins with the SmI₂-mediated transannular pinacol coupling of cyclobutanedione derivatives. nih.govacs.orgnih.gov This initial step forms a bicyclo[2.1.1]hexane-1,2-diol intermediate. nih.gov

In the subsequent step, the vicinal diol is subjected to acid-catalyzed pinacol rearrangement. acs.org Protonation of the diol leads to the formation of a tertiary carbocation, which then undergoes a 1,2-alkyl shift, resulting in a ring contraction of the six-membered ring and expansion of the five-membered ring to yield the bicyclo[2.1.1]hexan-2-one core. nih.govacs.org This sequential strategy provides an efficient route to functionalized bicyclo[2.1.1]hexane systems. acs.org

Solvolysis Studies and Carbocation Intermediates

Solvolysis reactions of bicyclo[2.1.1]hexan-2-yl derivatives, such as tosylates, have been instrumental in studying the formation and nature of the corresponding carbocation intermediates. Kinetic studies comparing the solvolysis of bicyclo[2.1.1]hex-2-yl tosylate with highly strained tricyclic sulfonates reveal significant rate differences, pointing to the role of carbocation stability and rearrangement pathways. scispace.comuq.edu.au For example, tricyclo[3.1.0.0²,⁶]hex-3-yl mesylate solvolyzes approximately 1.4 x 10⁵ times faster than bicyclo[2.1.1]hex-2-yl tosylate, indicating that the dissociation of the tricyclic system proceeds with participation from neighboring bonds to generate rearranged cations immediately. scispace.comuq.edu.au

These studies suggest that the solvolysis of bicyclo[2.1.1]hexan-2-ol derivatives involves carbocationic intermediates that can be captured by nucleophiles or undergo further rearrangement. The properties of the 2-bicyclo[2.1.1]hexyl cation have been characterized as being intermediate between those of the classic, more stable 2-norbornyl cations and simple aliphatic cations.

Thermal Rearrangements of Tricyclic Alcohol Precursors

Strained tricyclic alcohols and their derivatives can serve as precursors to the bicyclo[2.1.1]hexane framework through rearrangement reactions, which are often driven by the release of ring strain. scispace.com While direct thermal rearrangements are one possibility, related transformations like solvolysis can achieve the same structural conversion. A notable example is the solvolysis of tricyclo[3.1.0.0²,⁶]hex-3-yl mesylate. scispace.comuq.edu.au

The dissociation of the mesylate does not produce an unrearranged tricyclic carbocation. Instead, the reaction proceeds with the participation of a β-carbon, leading to the immediate formation of a rearranged bicyclo[2.1.1]hexen-5-yl cation. scispace.com This carbocation is then trapped by the solvent (e.g., ethanol or water) to yield bicyclo[2.1.1]hexene products. scispace.com This transformation demonstrates how a highly strained tricyclic alcohol derivative can efficiently rearrange to the bicyclo[2.1.1]hexane skeleton.

Photochemical Reactivity of Bicyclo[2.1.1]hexyl Derivatives

The strained bicyclic framework of bicyclo[2.1.1]hexane imparts unique photochemical reactivity upon its derivatives, particularly ketones. The spatial proximity of non-adjacent atoms in this rigid structure facilitates intramolecular reactions that are less common in more flexible acyclic or monocyclic systems.

The Norrish Type II reaction is a characteristic photochemical process for ketones and aldehydes possessing an accessible γ-hydrogen atom. wikipedia.org This intramolecular reaction involves the abstraction of the γ-hydrogen by the excited carbonyl group, leading to a 1,4-diradical intermediate. wikipedia.org This intermediate can then undergo one of two pathways: cleavage (β-scission) to form an enol and an alkene, or cyclization to yield a cyclobutanol derivative (a process also known as the Norrish-Yang reaction). wikipedia.org

In the case of bicyclo[2.1.1]hexyl derivatives, the photochemical behavior is highly dependent on the substrate's specific structure. For instance, the irradiation of methyl bicyclo[2.1.1]hexane-5-carbonylbenzoate in an acetonitrile solution yields both Norrish Type II cyclization and cleavage products, with the cleavage products being more abundant in a 2.2:1 ratio. researchgate.net In contrast, when a methyl group is introduced at the 5-position, as in methyl 5-methylbicyclo[2.1.1]hexane-5-carbonylbenzoate, the reaction exclusively produces the Norrish-Yang photocyclization product. researchgate.net This highlights the influence of substitution on the reaction pathway.

The formation of a 1,4-diradical is a cornerstone of the Norrish Type II mechanism. wikipedia.org For bicyclo[2.1.1]hexyl ketones, the rigid cage-like structure makes transannular hydrogen abstraction a particularly favorable process. This occurs when the excited carbonyl group abstracts a hydrogen atom from a carbon atom on the opposite side of the ring system.

The photoreactions of both exo- and endo-5-benzoylbicyclo[2.1.1]hexane are understood to proceed via an excited n-π* triplet state. researchgate.netdatapdf.com This excited state initiates a transannular hydrogen abstraction, forming a diradical intermediate. researchgate.netdatapdf.com For example, the irradiation of exo-5-benzoylbicyclo[2.1.1]hexane leads to the formation of Δ²-cyclopentenylacetophenone and 7-phenyltricyclo[3.2.0.0²,⁶]heptan-7-ol. researchgate.net The generation of these products is rationalized by the formation of a diradical intermediate through transannular hydrogen abstraction by the excited ketone. researchgate.net The subsequent reactions of this diradical, including cleavage and cyclization, dictate the final product distribution. datapdf.com The inefficiency of these reactions is not due to a slow abstraction step but rather to a rapid decay of the triplet state that competes with product formation. datapdf.com

Controlling stereochemistry in photochemical reactions is a significant challenge. One successful strategy involves performing the reaction in a crystalline solid state, where the fixed arrangement of molecules can dictate the stereochemical outcome. The use of "ionic chiral auxiliaries" has proven particularly effective for bicyclo[2.1.1]hexyl derivatives. cdnsciencepub.comubc.ca

This method involves creating a salt between an achiral substrate, such as an endo-bicyclo[2.1.1]hexyl aryl keto-acid, and an optically pure amine. rsc.org Although the keto-acid is achiral, it exists as a pair of rapidly interconverting enantiomeric conformations in solution. researchgate.netrsc.org Upon salt formation and crystallization, a process known as a crystallization-induced asymmetric transformation occurs, where only one of the two possible diastereomeric salts preferentially crystallizes. rsc.org

Irradiation of these chiral crystals leads to a highly diastereoselective Yang photocyclization reaction. rsc.org After workup, novel cyclobutanol products are formed with high yields and significant enantiomeric excesses, reaching up to 90%. rsc.org The solid-state environment restricts the conformational freedom of the substrate, forcing the hydrogen abstraction and subsequent cyclization to occur in a stereocontrolled manner. rsc.org In some cases, these reactions can proceed as single crystal-to-single crystal transformations, allowing for detailed mechanistic mapping through X-ray crystallography. rsc.org This technique has been successfully applied to achieve enantiomeric excesses as high as 98% in the Norrish Type II cleavage reaction of related systems. researchgate.net

Other Significant Transformations (e.g., Wittig, Horner-Wadsworth-Emmons, Suzuki Cross-Coupling on functionalized bicyclo[2.1.1]hexanes)

Beyond photochemical reactions, the functionalized bicyclo[2.1.1]hexane skeleton serves as a versatile scaffold for various carbon-carbon bond-forming reactions, enabling the synthesis of diverse and complex molecules.

The carbonyl group present in bicyclo[2.1.1]hexan-2-one and its derivatives is a key functional handle for olefination reactions. Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions have been successfully applied to these systems. rsc.org For example, a ketone on the bicyclo[2.1.1]hexane framework can be converted into an exocyclic double bond, providing access to compounds like vinyl acetates after further transformations. rsc.org The HWE reaction, specifically, has been used in the synthesis of precursors for bicyclo[2.1.1]hexane structures themselves, starting from materials like acetophenone. nih.govsemanticscholar.org These olefination methods are crucial for extending carbon chains and introducing new functionalities onto the rigid bicyclic core. rsc.org

The Suzuki cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds, is also compatible with the bicyclo[2.1.1]hexane system. Bromo-substituted bicyclo[2.1.1]hexanes can be coupled with aryl boronic acids under palladium catalysis. rsc.org This demonstrates that the strained bicyclic core can withstand the conditions of transition metal-catalyzed cross-coupling, allowing for the direct attachment of aryl and heteroaryl groups. rsc.org This capability is significant for medicinal chemistry applications, where bicyclo[2.1.1]hexanes are explored as saturated bioisosteres of ortho-substituted benzene (B151609) rings. researchgate.netchemrxiv.org The ability to perform late-stage functionalization via Suzuki coupling on these scaffolds opens up a wide range of possibilities for creating novel molecular architectures. rsc.org

Table 1: Summary of Key Transformations on Bicyclo[2.1.1]hexane Derivatives This table is interactive. Click on the headers to sort.

Stereochemical Control and Enantioselective Synthesis of Bicyclo 2.1.1 Hexan 2 Ol Systems

Diastereoselective Synthesis of Substituted Bicyclo[2.1.1]hexan-2-ols

The synthesis of substituted bicyclo[2.1.1]hexan-2-ols often proceeds through a key intermediate: a 1-substituted bicyclo[2.1.1]hexan-2-one. chemistryviews.org The stereochemical relationship between the substituent at the bridgehead (C1) and the adjacent hydroxyl group (C2) is critical. A robust two-step method has been developed that begins with cyclobutanedione derivatives to generate these ketone intermediates. chemistryviews.orgnih.gov This process involves a samarium(II) iodide (SmI₂)-mediated transannular pinacol (B44631) coupling to form a bicyclo[2.1.1]hexane-1,2-diol, followed by an acid-catalyzed pinacol rearrangement to yield the desired 1-substituted bicyclo[2.1.1]hexan-2-one. acs.orgnih.govntu.edu.tw

The diastereoselectivity of the final alcohol product is then controlled during the subsequent reduction of the ketone. The inherent steric hindrance of the bicyclic system typically directs the approach of a reducing agent to the less hindered face of the carbonyl, leading to a high degree of diastereoselectivity.

A photocatalytic cycloaddition reaction also provides a unified pathway to bicyclo[2.1.1]hexanes with a wide variety of substitution patterns, including those with functionality at the bridge, which can be precursors to substituted bicyclo[2.1.1]hexan-2-ol systems. rsc.org This method expands the accessible chemical space beyond bridgehead-substituted structures alone. rsc.org

Table 1: Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-one Precursors via Pinacol Rearrangement chemistryviews.org
Starting Material (Cyclobutanedione Derivative)Substituent at C1Catalyst for RearrangementYield of Ketone Intermediate
3-(4-Bromobenzyl)cyclobutane-1,3-dione4-Bromobenzylp-Toluenesulfonic acid monohydrateGood
3-(4-Methoxybenzyl)cyclobutane-1,3-dione4-Methoxybenzylp-Toluenesulfonic acid monohydrateModerate
3-(Cyclohexylmethyl)cyclobutane-1,3-dioneCyclohexylmethylp-Toluenesulfonic acid monohydrateGood
3-Butylcyclobutane-1,3-dioneButylp-Toluenesulfonic acid monohydrateModerate

Strategies for Enantiomeric Enrichment

Accessing enantiomerically pure this compound systems is crucial, as different enantiomers can exhibit markedly different biological activities. nih.gov Several strategies have been developed to achieve high levels of enantiomeric enrichment.

Asymmetric catalysis provides a direct and efficient route to enantioenriched bicyclo[2.1.1]hexane scaffolds. One prominent strategy involves a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.orgchemrxiv.org This method utilizes a chiral-at-rhodium catalyst to activate α,β-unsaturated acyl pyrazoles, leading to the formation of 1,5-disubstituted bicyclo[2.1.1]hexanes in high yield and excellent enantioselectivity. chemrxiv.org The resulting bicyclic ketones can then be converted to the corresponding chiral alcohols.

Another approach is the aminocatalytic asymmetric [2+2] cycloaddition between bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes. rsc.org This organocatalytic method effectively constructs the bicyclo[2.1.1]hexane core with controlled stereochemistry. rsc.org Similarly, copper(I)-catalyzed [2π+2σ] cycloadditions between bicyclobutanes (BCBs) and imines have been developed to produce chiral 2-aza-bicyclo[2.1.1]hexanes, demonstrating the versatility of catalytic asymmetric methods for this class of compounds. thieme-connect.de

Table 2: Examples of Asymmetric Catalysis in Bicyclo[2.1.1]hexane Synthesis
Reaction TypeCatalyst SystemSubstrate TypeYieldEnantiomeric Ratio (e.r.)Reference
Lewis Acid-Catalyzed [2+2] PhotocycloadditionChiral Rhodium-based Lewis Acidα,β-Unsaturated Acyl Pyrazole (B372694)97%98:2 chemrxiv.org
Aminocatalytic [2+2] CycloadditionChiral Amine OrganocatalystBicyclo[1.1.0]butane & α,β-Unsaturated Aldehyde-- rsc.org
Cu(I)-Catalyzed [2π+2σ] CycloadditionCu(OTf)₂ / 8-Quinolinyl-oxazoline ligandBicyclobutane & Imineup to 90%up to 92% ee thieme-connect.de

The use of chiral auxiliaries offers a classical yet effective method for controlling stereochemistry. In this approach, a chiral molecule is covalently attached to the starting material to direct the formation of the bicyclic system. After the key bond-forming step, the auxiliary is removed to yield the enantioenriched product.

For the synthesis of bicyclo[2.1.1]hexane systems, the potential of an oxazolidinone group as a chiral auxiliary has been explored. nih.gov For instance, incorporating (R)-4-benzyloxazolidin-2-one into a bicyclo[1.1.0]butane (BCB) substrate creates a chiral starting material that can undergo diastereoselective cycloaddition reactions. nih.gov

A distinct and powerful strategy is the ionic chiral auxiliary approach, which has been successfully applied in the solid state for asymmetric photochemical reactions of bicyclo[2.1.1]hexyl derivatives. researchgate.net In this method, a prochiral substrate is co-crystallized with a chiral counterion (the auxiliary). The rigid environment of the crystal lattice directs the photochemical reaction to proceed with high enantioselectivity. This technique has been used in Norrish-Yang photocyclization reactions, affording the bicyclic product with enantiomeric excesses (ee) as high as 99%. researchgate.net

Absolute Configuration Determination and Control

Controlling and confirming the absolute configuration of the synthesized this compound is paramount. The control over which enantiomer is formed is typically dictated by the synthetic method employed. In asymmetric catalysis, the chirality of the catalyst directly determines the absolute configuration of the product. chemrxiv.orgchemrxiv.org For example, in the Lewis acid-catalyzed photocycloaddition, the specific stereochemistry of the final bicyclo[2.1.1]hexane can be predicted based on the proposed Lewis acid-substrate complex model. chemrxiv.org

The definitive determination of the absolute configuration is most commonly achieved through single-crystal X-ray analysis. acs.org This technique provides an unambiguous assignment of the three-dimensional arrangement of atoms in the molecule. Theoretical calculations, such as Density Functional Theory (DFT), are also used to investigate and support the proposed models for stereochemical induction. chemrxiv.org

The importance of this control is highlighted by the differential effects observed between enantiomers in biological systems. nih.gov The precise spatial orientation of the molecule, dictated by its absolute configuration, can lead to significantly different interactions with biological receptors, underscoring the necessity for robust stereoselective synthetic methods. nih.govchemrxiv.org

Computational and Spectroscopic Approaches in Structural and Mechanistic Elucidation of Bicyclo 2.1.1 Hexan 2 Ol

Theoretical Calculations in Reaction Mechanism Studies

Computational chemistry provides powerful tools to probe reaction pathways and predict outcomes, offering insights that are often difficult to obtain through experimentation alone. For bicyclo[2.1.1]hexan-2-ol and its precursors, theoretical calculations have been vital in understanding reactivity and stereoselectivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of organic reactions. In the context of forming the bicyclo[2.1.1]hexane skeleton, DFT calculations have been used to support proposed radical-relay mechanisms. Studies on the synthesis of bicyclo[2.1.1]hexanes (BCHs) have employed DFT to model reaction pathways, providing theoretical backing for the observed product formation.

A pivotal application of DFT is in the study of the stereoselectivity of hydride reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, the direct precursors to the corresponding alcohols. core.ac.uk By optimizing the transition state structures for both syn and anti hydride attack at the B3LYP/6-31G* level of theory, researchers can calculate the energy barriers for each pathway. core.ac.ukepa.gov These calculations have successfully reproduced experimental trends, such as the preference for syn attack for electron-withdrawing substituents like a cyano group, and anti attack for groups like ethyl and hydroxymethyl. core.ac.uk This demonstrates DFT's capability to model the subtle electronic effects that govern facial selectivity in these rigid systems.

Semi-Empirical and High-Level Computational Models for Stereoselectivity Prediction

While DFT provides a high level of accuracy, its computational cost can be significant. Semi-empirical methods offer a faster, more economical alternative for predicting reaction outcomes. For the hydride reduction of bicyclo[2.1.1]hexan-2-one systems, a systematic computational study revealed that even semi-empirical models can be a good predictive tool for facial selectivity. core.ac.uk

These models, which take into account both electrostatic and orbital effects, have been shown to provide reliable and quick predictions of stereoselectivity. core.ac.uk The predictive power of various computational models at different levels of theory, from semi-empirical to high-level ab initio methods, has been tested against experimental results. core.ac.uk This comparative approach validates the use of simpler models for initial screening and reinforces the understanding of the factors controlling nucleophilic addition to the sterically unbiased ketone.

Table 1: Comparison of Computational Models for Predicting Stereoselectivity in the Hydride Reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones core.ac.uk
Substituent (R)Experimental OutcomeSemi-Empirical Model PredictionDFT (B3LYP/6-31G*) Prediction
-CNsyn-selectiveCorrectly predicts syn-selectivityCorrectly reproduces higher syn-selectivity
-CH2OHanti-selectiveCorrectly predicts anti-selectivityCorrectly reproduces anti-selectivity
-CH2CH3anti-selectiveCorrectly predicts anti-selectivityCorrectly reproduces anti-selectivity

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules. For this compound, high-resolution NMR and X-ray crystallography are the primary methods used to confirm its structure and stereochemistry.

High-Resolution NMR Spectroscopy for Isomer Differentiation and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. nih.govlibretexts.org In the case of bicyclo[2.1.1]hexane derivatives, both ¹H and ¹³C NMR are used to differentiate between isomers. For instance, the diastereomeric ratio of products from synthetic reactions is often determined from the integration of signals in the crude ¹H NMR spectrum.

Specific chemical shifts and coupling constants are characteristic of the strained bicyclic system. For substituted bicyclo[2.1.1]hexan-2-one precursors, the ¹³C NMR chemical shifts have been used to distinguish between isomers. A notable upfield shift (3–5 ppm) of the C(6) carbon resonance was observed in one series of isomers compared to another, providing a clear diagnostic marker. core.ac.uk Advanced 2D NMR techniques, such as COSY, HMQC, and NOESY, are employed to make unambiguous structural assignments by revealing proton-proton and proton-carbon correlations through bonds and space.

Applications of Bicyclo 2.1.1 Hexan 2 Ol Derivatives in Advanced Organic Synthesis

Scaffold Design for Three-Dimensional Chemical Space Exploration

In the quest to move beyond flat, two-dimensional molecules, medicinal chemists are increasingly turning to sp³-rich, strained bicyclic scaffolds to explore three-dimensional (3D) chemical space. chemrxiv.org Bicyclo[2.1.1]hexane derivatives, including those derived from bicyclo[2.1.1]hexan-2-ol, are playing a crucial role in this endeavor. chemrxiv.orgresearchgate.net These scaffolds offer a rigid framework with well-defined vectors for substituent placement, enabling the creation of molecules with novel spatial arrangements. chemrxiv.org

The exploration of new synthetic routes to access diverse substitution patterns on the bicyclo[2.1.1]hexane core is a key focus of current research. chemrxiv.orgresearchgate.net For instance, efficient and modular approaches, often utilizing photochemistry such as [2+2] cycloadditions, have been developed to generate new 1,2-disubstituted bicyclo[2.1.1]hexane modules. chemrxiv.orgresearchgate.netrsc.org These methods provide access to previously underexplored areas of chemical space. chemrxiv.orgresearchgate.net The ability to readily derivatize these systems through various chemical transformations opens the door to a vast array of sp³-rich building blocks. chemrxiv.orgresearchgate.net

The substitution of traditional aromatic rings with these 3D scaffolds can lead to significant improvements in the physicochemical properties of drug candidates. rsc.org The inherent three-dimensionality of the bicyclo[2.1.1]hexane core can enhance solubility, improve metabolic stability, and reduce non-specific binding by minimizing planar surfaces that can lead to undesirable interactions. rsc.org

Bioisosteric Replacements in Medicinal Chemistry

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains the original activity, is a cornerstone of medicinal chemistry. Bicyclo[2.1.1]hexane derivatives have emerged as effective bioisosteres for several common structural motifs. rsc.orgacs.orgnih.govchemrxiv.orgresearchgate.netnih.govorganic-chemistry.org

Ortho-Disubstituted Benzene (B151609) Bioisosteres

A significant application of bicyclo[2.1.1]hexane derivatives is as saturated bioisosteres of ortho-substituted benzene rings. acs.orgresearchgate.netnih.gov The benzene ring is a prevalent motif in many marketed drugs, but its planarity can sometimes be a liability. chemrxiv.org The 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexane scaffolds can mimic the spatial relationship of substituents on an ortho-substituted phenyl ring while introducing a desirable 3D character. rsc.orgacs.orgchemrxiv.org

The geometric parameters of 1,2-disubstituted bicyclo[2.1.1]hexanes have been compared to those of ortho-substituted benzenes, confirming their suitability as mimics. nih.gov This bioisosteric replacement has been successfully applied in the development of agrochemicals, where the incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of known fungicides resulted in patent-free analogs with high antifungal activity. nih.govresearchgate.net

Original MoietyBioisosteric ReplacementKey FeatureReference Example
Ortho-disubstituted benzene1,2-Disubstituted bicyclo[2.1.1]hexaneMimics the spatial arrangement of substituents in a non-planar fashion.Fungicide analogs (Boscalid, Bixafen, Fluxapyroxad) nih.govresearchgate.net

Rigidified Cyclopentane (B165970) Variants

The flexible nature of the cyclopentane ring, a common feature in many drug molecules, can be a disadvantage due to the entropic penalty paid upon binding to a target. nih.gov 2,5-Disubstituted bicyclo[2.1.1]hexanes have been identified as rigidified versions of cis- or trans-1,3-disubstituted cyclopentanes. nih.gov This conformational locking can lead to improved binding affinity and selectivity. nih.govdigitellinc.com The development of scalable synthetic routes to these rigid counterparts, often employing C-H functionalization and cycloaddition reactions, has made them more accessible for medicinal chemistry programs. nih.gov

Flexible ScaffoldRigid CounterpartAdvantage of Rigidification
1,3-Disubstituted cyclopentane2,5-Disubstituted bicyclo[2.1.1]hexaneLocks the conformation, potentially improving binding affinity and selectivity. nih.govdigitellinc.com

Enhancing Physicochemical Profiles and Conformational Restriction

The replacement of planar aromatic rings with three-dimensional bicyclo[2.1.1]hexane scaffolds is a key strategy for "escaping from flatland" in drug discovery. This structural modification can significantly improve the physicochemical properties of drug candidates. acs.orgnih.gov The introduction of a bicyclo[2.1.1]hexane core can increase solubility and metabolic stability. rsc.org

Furthermore, the rigid nature of the bicyclo[2.1.1]hexane framework provides a high degree of conformational constraint. researchgate.net By locking the relative orientation of substituents, these scaffolds reduce the number of accessible conformations, which can lead to a more favorable entropy of binding to a biological target. researchgate.netmdpi.com This conformational restriction is a powerful tool for improving the potency and selectivity of drug candidates. researchgate.net

Precursors for Pharmaceutically Relevant Compounds and Drug Analogs

This compound and its derivatives serve as versatile precursors for the synthesis of a wide range of pharmaceutically relevant compounds and drug analogs. rsc.orgacs.orgresearchgate.netnih.govresearchgate.net The functional groups on the bicyclic core can be readily manipulated to introduce various pharmacophores and linking groups. nih.govrsc.org

For example, 1-substituted bicyclo[2.1.1]hexan-2-ones, which can be derived from the corresponding alcohols, are valuable intermediates for generating diverse 1,2-disubstituted bicyclo[2.1.1]hexanes. acs.org The synthetic utility of these building blocks has been demonstrated by the preparation of saturated analogs of marketed pharmaceuticals. acs.orgresearchgate.net For instance, an sp³-rich analog of the antiparasitic and antiviral drug nitazoxanide (B1678950) has been synthesized using a bicyclo[2.1.1]hexane ketone as a key intermediate. acs.org

The ability to synthesize linkers for medicinal chemistry containing the bicyclo[2.1.1]hexane core with two functional groups allows for the stepwise construction of complex drug-like molecules. nih.govrsc.org

Building Blocks for Complex Molecular Architectures and Functional Materials

The unique structural features of bicyclo[2.1.1]hexane derivatives make them attractive building blocks for the construction of complex molecular architectures and functional materials. researchgate.netnih.govorganic-chemistry.orgnih.gov Their rigid, well-defined geometry can be used to control the three-dimensional structure of larger assemblies.

Visible light-driven intramolecular crossed [2+2] photocycloadditions have emerged as a powerful method for synthesizing bicyclo[2.1.1]hexanes, providing access to a variety of substitution patterns. organic-chemistry.org These building blocks can then be incorporated into more complex structures. organic-chemistry.org The development of synthetic methods that allow for the preparation of bicyclo[2.1.1]hexanes with multiple and diverse substituents is expanding the possibilities for their use in creating novel molecular designs. nih.gov This includes the synthesis of polysubstituted bicyclo[2.1.1]hexanes that can act as bioisosteres for trisubstituted benzenes, further broadening their applicability in drug discovery and materials science. nih.gov

Future Directions and Emerging Research Avenues Concerning Bicyclo 2.1.1 Hexan 2 Ol Research

Development of Novel and More Efficient Synthetic Pathways

The synthesis of bicyclo[2.1.1]hexane derivatives has historically been challenging, limiting their widespread application. rsc.orgrsc.org However, recent advancements are opening new, more efficient routes to these valuable compounds. A key focus of future research is the development of catalytic and atom-economical methods.

One promising strategy involves the photocatalytic [2+2] cycloaddition of 1,5-hexadienes. nih.govrsc.org This method provides a unified and flexible approach to bicyclo[2.1.1]hexanes with diverse substitution patterns. rsc.org Researchers have demonstrated that visible-light-mediated photocatalysis can efficiently construct the bicyclic core. rsc.orgchemrxiv.org Further exploration in this area could focus on expanding the substrate scope and improving the stereoselectivity of these reactions.

Another innovative approach is the catalyst-controlled chemodivergent synthesis from bicyclo[1.1.0]butane (BCB) amides. nih.govacs.orgresearchgate.net By selecting the appropriate catalyst, such as Cu(I) or Au(I), the reaction can be directed to yield either bicyclo[2.1.1]hexanes or cyclobutenes, showcasing a high level of control over the reaction outcome. nih.govacs.orgresearchgate.net Future work will likely involve broadening the range of catalysts and starting materials to access an even greater diversity of bicyclo[2.1.1]hexane structures.

Furthermore, a two-step procedure combining a samarium(II) iodide (SmI2)-mediated transannular pinacol (B44631) coupling with an acid-catalyzed pinacol rearrangement has been developed to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione derivatives. nih.govacs.orgchemistryviews.org These ketones serve as crucial intermediates for the synthesis of various 1,2-disubstituted bicyclo[2.1.1]hexanes, including analogs of the antiviral and antiparasitic drug nitazoxanide (B1678950). nih.govchemistryviews.org The optimization of this sequential process for a wider array of substrates represents a significant avenue for future research. nih.gov

Recent developments also include a titanium-catalyzed intermolecular radical-relay [2σ + 2π] cycloaddition of bicyclo[1.1.0]-butanes and 1,3-dienes, which provides rapid access to structurally diverse stilbene (B7821643) bioisosteres. nih.gov

Table 1: Comparison of Emerging Synthetic Pathways to Bicyclo[2.1.1]hexane Derivatives

Synthetic Strategy Key Features Potential for Bicyclo[2.1.1]hexan-2-ol Synthesis
Photocatalytic [2+2] Cycloaddition Utilizes visible light, offers access to diverse substitution patterns. nih.govrsc.orgchemrxiv.org Direct synthesis of this compound derivatives is plausible with appropriately substituted dienes.
Catalyst-Controlled Divergent Synthesis Employs catalysts like Cu(I) or Au(I) to control reaction pathways from bicyclo[1.1.0]butanes. nih.govacs.orgresearchgate.net Can produce functionalized bicyclo[2.1.1]hexanes that are precursors to the target alcohol.
SmI2-Mediated Coupling & Rearrangement A two-step process yielding 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.govacs.orgchemistryviews.org The resulting ketone is an immediate precursor to this compound via reduction.
Titanium-Catalyzed Cycloaddition Efficiently synthesizes bicyclo[2.1.1]hexane scaffolds with aryl vinyl groups. nih.gov Provides a route to complex derivatives that can be further functionalized to the alcohol.

Exploration of New Functionalization Strategies for Diverse Derivatives

With increasingly efficient access to the bicyclo[2.1.1]hexane core, research is shifting towards the exploration of novel functionalization strategies. The ability to selectively introduce a variety of functional groups at different positions on the scaffold is crucial for fine-tuning the properties of the resulting molecules for specific applications.

The functionalization of bicyclo[1.1.0]butanes has emerged as a powerful tool for generating substituted bicyclo[2.1.1]hexanes. nih.gov This approach allows for the incorporation of diverse substituents that can then be further manipulated. The development of late-stage functionalization techniques is of particular interest, as it would enable the rapid diversification of complex molecules containing the bicyclo[2.1.1]hexane motif. nih.gov

The bicyclo[2.1.1]hexan-2-one intermediate, accessible through methods like the SmI2-mediated coupling, is a versatile platform for derivatization. nih.govchemistryviews.org Standard ketone chemistry can be applied to introduce a wide range of functionalities at the C1 and C2 positions. For example, reduction of the ketone provides direct access to this compound, and subsequent reactions of the hydroxyl group can lead to a vast library of derivatives. nih.gov

Future research will likely focus on developing stereoselective functionalization methods to control the spatial arrangement of substituents on the three-dimensional scaffold. This is particularly important for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity.

Advanced Mechanistic Insights through Integrated Experimental and Computational Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of bicyclo[2.1.1]hexane systems is essential for the rational design of new synthetic methods and the prediction of their chemical behavior. The integration of experimental and computational studies is proving to be a powerful approach in this regard.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the divergent pathways in catalyst-controlled reactions of bicyclo[1.1.0]butane amides. nih.govacs.orgresearchgate.net These studies have revealed how the geometry favored by different metal catalysts (e.g., linear two-coordinate for Cu(I) versus four-coordinate for Au(I)) can stabilize different intermediates and transition states, thereby dictating the final product. nih.govacs.orgresearchgate.net

In the context of SmI2-mediated reactions, mechanistic studies suggest a radical relay mechanism. acs.org Computational models can help to map out the potential energy surfaces of these complex radical processes, providing insights that can guide the optimization of reaction conditions.

Experimental probes, such as the study of remotely substituted 5-exo-bicyclo[2.1.1]hexan-2-one systems, are being used to investigate long-range electronic effects on the stereoselectivity of nucleophilic additions to the carbonyl group. core.ac.uk The results from these experiments provide valuable data for benchmarking and refining computational models. core.ac.uk Future work in this area will likely involve the use of more sophisticated computational methods and advanced spectroscopic techniques to gain a more detailed picture of the electronic structure and reactivity of these strained bicyclic systems.

Expansion of Bioisosteric Applications and Scaffold Design

The concept of using bicyclo[2.1.1]hexane as a saturated bioisostere for aromatic rings is a major driver of research in this field. nih.govenamine.netnih.govenamine.net This scaffold offers a three-dimensional alternative to flat aromatic systems, which can lead to improved physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity. nih.govenamine.net

Disubstituted bicyclo[2.1.1]hexanes have been successfully employed as bioisosteric replacements for ortho- and meta-substituted benzenes. enamine.netrsc.org For instance, the incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of known fungicides has resulted in patent-free analogs with high antifungal activity. rsc.org

Future research will focus on expanding the scope of this bioisosteric replacement strategy to a wider range of drug and agrochemical targets. nih.gov The synthesis of polysubstituted bicyclo[2.1.1]hexanes is a particularly exciting frontier, as it would allow for the mimicry of more complex substitution patterns found in bioactive aromatic compounds. nih.govrsc.org Furthermore, the unique vector angles provided by the bicyclic scaffold offer opportunities to explore chemical space that is inaccessible to aromatic motifs. chemrxiv.org

The development of oxa-analogs, such as 2-oxabicyclo[2.1.1]hexanes, as saturated bioisosteres of the ortho-substituted phenyl ring, has shown promise in improving water solubility and reducing lipophilicity while retaining bioactivity. nih.gov This highlights the potential for further innovation in scaffold design by incorporating heteroatoms into the bicyclic framework.

Table 2: Bioisosteric Applications of the Bicyclo[2.1.1]hexane Scaffold

Aromatic System Mimicked Bicyclo[2.1.1]hexane Substitution Pattern Example Application Reference
ortho-Substituted Benzene (B151609) 1,2-Disubstituted Fungicides (e.g., analogs of boscalid, bixafen) rsc.org
meta-Substituted Benzene Bridgehead Disubstituted General drug discovery nih.gov
ortho-Substituted Benzene 1,5-Disubstituted General drug discovery nih.gov
ortho-Substituted Phenyl Ring 2-Oxabicyclo[2.1.1]hexane Agrochemicals (e.g., analogs of fluxapyroxad) nih.gov

Investigation of Unique Reactivity Profiles of the Bicyclo[2.1.1]hexane Framework

The inherent strain in the bicyclo[2.1.1]hexane framework gives rise to a unique reactivity profile that is ripe for exploration. cymitquimica.com Understanding and harnessing this reactivity can lead to the development of novel chemical transformations and the synthesis of previously inaccessible molecular architectures.

The strained C-C bonds in bicyclo[2.1.1]hexane and its precursors, such as bicyclo[1.1.0]butanes, can be selectively cleaved under appropriate conditions, providing a powerful tool for constructing more complex molecules. researchgate.net Cycloaddition reactions involving these strained systems have garnered significant interest for the synthesis of various bicyclic frameworks. researchgate.netbeilstein-journals.org

The reactivity of bicyclo[2.1.1]hexane towards radical and chlorine atom abstraction has been shown to be unusual when compared to less strained cyclic and acyclic alkanes. cdnsciencepub.com For instance, hydrogen atom abstraction by chlorine from bicyclo[2.1.1]hexane is slightly faster than from cyclopentane (B165970), which is contrary to what might be expected for a highly strained hydrocarbon. cdnsciencepub.com

Future research in this area will likely focus on uncovering new modes of reactivity for the bicyclo[2.1.1]hexane system. This could include exploring its behavior in transition metal-catalyzed reactions, photoredox catalysis, and organocatalysis. A thorough investigation of the factors that control the regioselectivity and stereoselectivity of these reactions will be crucial for unlocking the full synthetic potential of this unique scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for bicyclo[2.1.1]hexan-2-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves intramolecular cyclization of pre-functionalized precursors or photochemical [2+2] cycloadditions. Stereochemical outcomes depend on reaction temperature, catalyst choice (e.g., Lewis acids), and solvent polarity. For example, (4S)-5,5-dimethylbicyclo[2.1.1]hexan-1-ol synthesis highlights the role of chiral auxiliaries in controlling stereochemistry . Advanced characterization via X-ray crystallography or NOESY NMR is critical to confirm stereoisomerism .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted to confirm structure?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify bridgehead protons and carbons, with coupling constants revealing ring strain (e.g., J46HzJ \approx 4-6 \, \text{Hz} for bicyclic systems) .
  • GC-MS : Retention indices (e.g., Kovats' RI) and fragmentation patterns differentiate this compound from isomers. For example, NIST data shows characteristic m/z peaks at 98 (M+^+) and 70 (loss of CO) .
  • IR : Stretching vibrations for hydroxyl (3200–3600 cm1^{-1}) and C-O bonds (1000–1200 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How does this compound serve as a bioisostere for ortho-substituted benzenes, and what experimental approaches validate its conformational rigidity?

  • Methodological Answer : this compound mimics the spatial and electronic properties of ortho-substituted benzenes while reducing metabolic instability. Key validation methods include:

  • X-ray Crystallography : Confirms locked conformations and bond angles comparable to benzene .
  • Molecular Dynamics Simulations : Predicts reduced rotational freedom (e.g., RMSD < 0.5 Å over 100 ns simulations) .
  • Pharmacokinetic Studies : Compare logP and solubility profiles with benzene analogs to assess bioisosteric efficacy .

Q. What computational methods predict the stability and reactivity of this compound derivatives, and how do they compare with experimental data?

  • Methodological Answer :

  • DFT Calculations : Assess strain energy (e.g., ~20 kcal/mol for bicyclo[2.1.1] systems) and transition states for ring-opening reactions .
  • Docking Studies : Evaluate binding affinity in drug-target interactions (e.g., cyclooxygenase inhibition) .
  • Experimental Correlation : Compare computed activation energies with kinetic data from Arrhenius plots (e.g., kcalck_{\text{calc}} vs. kexpk_{\text{exp}}) .

Q. How can researchers optimize reaction conditions for this compound synthesis using factorial design?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

FactorLow LevelHigh Level
Temp25°C80°C
Catalyst0.1 mol%1.0 mol%
Response: Yield (%) and enantiomeric excess (ee). ANOVA identifies significant factors (p < 0.05) and interaction effects .

Data Contradiction Analysis

Q. When encountering conflicting GC-MS data for this compound derivatives, what strategies resolve such discrepancies?

  • Methodological Answer :

  • Retention Index Cross-Check : Compare experimental Kovats' RI with NIST databases (e.g., RI = 1098 on DB-5 columns ).
  • Isotopic Labeling : Use 13C^{13}C-labeled compounds to trace fragmentation pathways and validate peak assignments .
  • Co-injection with Standards : Confirm co-elution with authentic samples to rule out co-eluting isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.